1-Chloromethanesulfonyl-piperidine

CAS No.: 90445-23-1

Cat. No.: VC8007889

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90445-23-1 |

|---|---|

| Molecular Formula | C6H12ClNO2S |

| Molecular Weight | 197.68 g/mol |

| IUPAC Name | 1-(chloromethylsulfonyl)piperidine |

| Standard InChI | InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2 |

| Standard InChI Key | ZZHIRSCAVGFBKE-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)CCl |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Properties

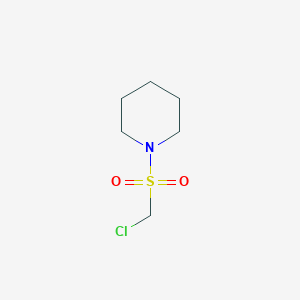

1-Chloromethanesulfonyl-piperidine is systematically named 1-(chloromethylsulfonyl)piperidine under IUPAC nomenclature . Its molecular structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a sulfonamide group (-SO₂-) with a chloromethyl (-CH₂Cl) substituent. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 90445-23-1 | |

| Molecular Formula | C₆H₁₂ClNO₂S | |

| Molecular Weight | 197.68 g/mol | |

| Purity Specification | ≥95% | |

| Storage Conditions | Cool, dry environment |

The chloromethyl sulfonyl moiety introduces significant electrophilicity at the sulfur atom, enabling nucleophilic substitution reactions critical for constructing complex molecular architectures.

Spectroscopic Fingerprints

While direct spectroscopic data for 1-chloromethanesulfonyl-piperidine remains unpublished, analogous piperidine sulfonamides exhibit characteristic signals:

-

¹H NMR: Piperidine protons resonate at δ 1.4–1.6 (m, 2H), δ 1.7–1.9 (m, 4H), and δ 3.0–3.2 (t, 4H) . The -CH₂Cl group typically appears as a singlet near δ 4.3.

-

IR Spectroscopy: Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹, with C-Cl absorption at 750 cm⁻¹ .

Synthesis Pathways

Industrial Production Methods

Commercial synthesis likely proceeds via sulfonylation of piperidine using chloromethanesulfonyl chloride (ClCH₂SO₂Cl). The reaction mechanism involves:

-

Nucleophilic Attack: Piperidine's amine group attacks the electrophilic sulfur in ClCH₂SO₂Cl.

-

Chloride Elimination: HCl liberation forms the sulfonamide bond.

Reaction equation:

This method parallels the synthesis of piperidine-1-sulfonyl chloride (CAS 35856-62-3), where SO₂Cl₂ reacts with piperidine .

Laboratory-Scale Optimization

Small-scale preparations may employ:

-

Solvent Systems: Dichloromethane or THF at 0–5°C to control exothermicity .

-

Stoichiometry: 1:1 molar ratio of piperidine to sulfonyl chloride.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields ≥95% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes SN2 displacement with:

-

Amines: Forms secondary sulfonamides (R₂NSO₂-piperidine).

-

Alcohols: Produces alkoxy-methyl sulfonamides (ROCH₂SO₂-piperidine).

Sulfonamide Chemistry

The -SO₂- group participates in:

-

Mitsunobu Reactions: Coupling with alcohols to form ethers.

-

Reductive Amination: Conversion to amine derivatives using NaBH₃CN.

Industrial and Research Applications

Pharmaceutical Intermediates

As a bifunctional scaffold, 1-chloromethanesulfonyl-piperidine enables:

-

Kinase Inhibitor Synthesis: Sulfonamide moieties enhance target binding affinity.

-

Prodrug Development: Chloromethyl group facilitates controlled drug release.

Thermo Fisher's analogous piperidine-1-sulfonyl chloride (CAS 35856-62-3) is explicitly marketed for pharmaceutical applications , suggesting similar utility for this compound.

Agrochemical Uses

Sulfonamide derivatives exhibit:

-

Herbicidal Activity: Disruption of plant acetolactate synthase.

-

Fungicidal Properties: Inhibition of ergosterol biosynthesis.

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Respiratory Irritation | Category 3 |

Exposure Mitigation

Mandatory precautions include:

Regulatory and Disposal Considerations

Transportation Compliance

Classified as non-hazardous for transport under DOT/IATA , contradicting its GHS hazards. This discrepancy suggests exemption based on concentration or packaging.

Waste Management

Requires incineration at EPA-approved facilities with sulfur scrubbers to prevent SOₓ emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume